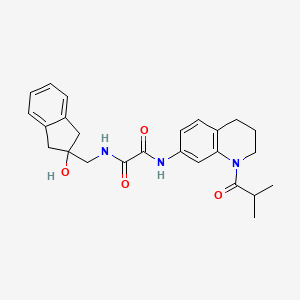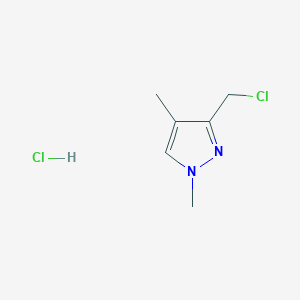
3-(chloromethyl)-1,4-dimethyl-1H-pyrazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(Chloromethyl)-1,4-dimethyl-1H-pyrazole hydrochloride is a chemical compound that has been widely used in scientific research for various purposes. It is a pyrazole derivative that is used as a reagent in organic synthesis, as well as a pharmacological tool in the study of various biological processes.
Scientific Research Applications
Synthesis and Utility of Pyrazole Derivatives
Pyrazole derivatives, such as 3-(chloromethyl)-1,4-dimethyl-1H-pyrazole hydrochloride, are crucial in medicinal chemistry due to their wide range of biological activities. These compounds are extensively utilized in the synthesis of biologically active molecules, offering pathways to explore novel therapeutic agents. Pyrazoles serve as key scaffolds for developing compounds with anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The synthesis of these derivatives typically involves condensation followed by cyclization, employing reagents like phosphorus oxychloride (POCl3), dimethyl formamide, acetamide, and hydrazine. These methodologies facilitate the annelation of various heterocyclic nuclei with pyrazoles, extending the categories of heterocyclic systems available for pharmacological exploration (Dar & Shamsuzzaman, 2015).
Antifungal Applications
In the fight against Bayoud disease, which affects date palms, researchers have explored synthetic compounds including pyrazole derivatives for their antifungal properties. The structure–activity relationship (SAR) analysis of these compounds reveals common pharmacophore sites that contribute to their efficacy against Fusarium oxysporum, the pathogen responsible for the disease. This insight is crucial for the design of more effective antifungal agents, highlighting the role of pyrazole derivatives in agricultural and environmental chemistry (Kaddouri et al., 2022).
Catalytic Applications in Organic Synthesis
Pyrazole derivatives are also significant in organic synthesis, where they are used as organocatalysts for constructing valuable heterocyclic compounds. For example, the synthesis of tetrahydrobenzo[b]pyrans, important for their pharmaceutical properties, has been achieved through the catalyzed three-component condensation of dimedone, aldehydes, and malononitrile. This approach exemplifies the utility of pyrazole-based catalysts in facilitating efficient and eco-friendly synthesis processes, contributing to the advancement of green chemistry (Kiyani, 2018).
properties
IUPAC Name |
3-(chloromethyl)-1,4-dimethylpyrazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2.ClH/c1-5-4-9(2)8-6(5)3-7;/h4H,3H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMDVJKEWZNQOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1CCl)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

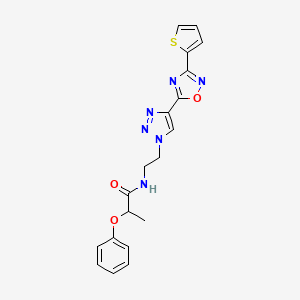
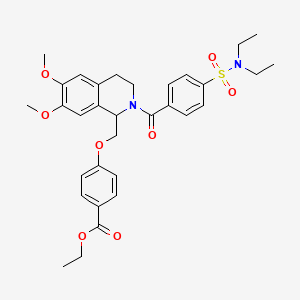

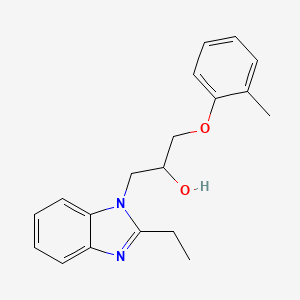
![4-(2-Bicyclo[2.2.1]heptanyl)-2-oxoimidazolidine-4-carboxylic acid](/img/structure/B2513197.png)

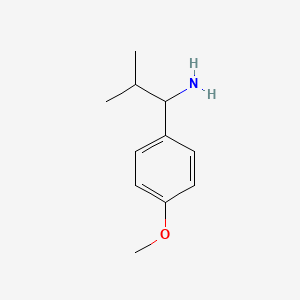
![(E)-N,N-dimethyl-N'-{4-methyl-1-[(4-nitrophenyl)methyl]-6-oxo-1,6-dihydropyrimidin-2-yl}methanimidamide](/img/structure/B2513202.png)
![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidine-3-carboxamide](/img/structure/B2513204.png)
![N-(3-chloro-4-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide](/img/structure/B2513206.png)

![1,2-dichloro-4-{[({[(E)-(3-nitrophenyl)methylidene]amino}oxy)carbonyl]amino}benzene](/img/structure/B2513209.png)
